InChI=1S/C9H16N2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8/h8,10H,1-7H2
. This compound has a topological polar surface area of 32.3 Ų and a complexity of 175 . 1-Cyclopentylpiperazin-2-one is a chemical compound with the molecular formula . It is classified as a derivative of piperazine, a heterocyclic organic compound known for its two nitrogen atoms positioned in a six-membered ring. The compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules. The unique structural features of 1-Cyclopentylpiperazin-2-one make it an important subject of study in both academic and industrial settings.
1-Cyclopentylpiperazin-2-one can be synthesized through various methods. A common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the process and achieve high yields of the desired product.
In an industrial context, large-scale synthesis may employ automated solid-phase extraction systems and nitrogen blowdown evaporators to optimize yield and purity. A notable method includes the catalytic hydrogenation of piperazine with cyclopentanone, which has been shown to produce 1-Cyclopentylpiperazin-2-one efficiently under controlled conditions .
The synthesis typically involves:
The structure of 1-Cyclopentylpiperazin-2-one can be represented by its canonical SMILES notation: C1CCC(C1)N2CCNCC2=O
. This indicates that it contains a cyclopentyl group attached to a piperazine ring with a carbonyl functional group.
1-Cyclopentylpiperazin-2-one participates in various chemical reactions, including:
The choice of reagents and conditions significantly influences the outcomes of these reactions:
The mechanism of action for 1-Cyclopentylpiperazin-2-one involves its interaction with specific biological targets, such as enzymes or receptors. The compound may function as an inhibitor or activator depending on its structural characteristics and the nature of the target. Potential pathways include:
1-Cyclopentylpiperazin-2-one is typically a solid at room temperature, with properties that may vary based on purity and preparation methods.
The compound exhibits stability under normal conditions but can undergo various transformations under specific chemical environments. Its solubility in organic solvents enhances its utility in synthetic applications.
Relevant data includes:
1-Cyclopentylpiperazin-2-one has several scientific research applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: